Vildagliptin Intermediate Selectivity: Dichloroacetyl vs. Chloroacetyl Route — Impurity Suppression by ≥10-Fold
In vildagliptin manufacture, the traditional route via 1-(2-chloroacetyl)-pyrrolidine-2-carbonitrile generates a persistent side-product (compound 8) at 10–40% in the reaction solution; after recrystallization, this impurity remains at >6%, failing the medicinal specification of <0.1% [1]. Replacing the chloroacetyl intermediate with the dichloroacetyl analog — (S)-2-cyano-1-dichloroacetyl-pyrrolidine — suppresses this side reaction and yields vildagliptin with purity exceeding 99.5% (HPLC), with isolated intermediate purity of 99.34% and final API purity of 100% by HPLC [1].
| Evidence Dimension | Undesired side-product level (compound 8) in vildagliptin reaction mixture |
|---|---|
| Target Compound Data | Side-product suppressed; final vildagliptin purity 100% (HPLC); intermediate purity 98.36–99.34% [1] |
| Comparator Or Baseline | 1-(2-Chloroacetyl)-pyrrolidine-2-carbonitrile route: compound 8 at 10–40% in reaction solution, >6% after recrystallization [1] |
| Quantified Difference | ≥10-fold reduction in critical impurity; final purity improved from non-compliant (>0.1% impurity) to 100% (0% detectable impurity) [1] |
| Conditions | Synthetic route comparison documented in CN104817482A; HPLC purity determination [1] |
Why This Matters
For procurement decisions in vildagliptin API manufacturing, the dichloroacetyl intermediate directly determines whether the final product meets ICH Q3A impurity thresholds, eliminating costly re-crystallization and batch rejection.
- [1] CN104817482A. 2-Substituted pyrrolidine compound, preparation method and application thereof in preparation of vildagliptin. Examples 1–5. Filed March 17, 2015. View Source
